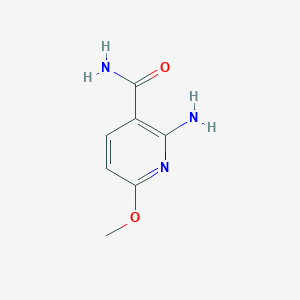

2-Amino-6-methoxynicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-amino-6-methoxypyridine-3-carboxamide |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,8,10)(H2,9,11) |

InChI Key |

NNPZBGMSKXLIDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Methoxynicotinamide

Diverse Synthetic Routes to the 2-Amino-6-Methoxynicotinamide Skeleton

The synthesis of the this compound core involves several key steps, including the construction of the pyridine (B92270) ring, introduction of the methoxy (B1213986) and amino groups at specific positions, and the formation of the carboxamide moiety.

The formation of the pyridine ring is a fundamental step in the synthesis of nicotinamide (B372718) derivatives. Various methods have been developed for pyridine ring construction, often involving condensation reactions. One common strategy involves the reaction of aldehydes, β-keto esters or 1,3-diketones, anilines, and malononitrile (B47326) in the presence of a catalyst, such as Sn(IV), to yield polysubstituted pyridines. nih.gov Another approach utilizes a [2+2+2] cycloaddition reaction between diynes and nitrile derivatives, catalyzed by an iron(II) complex, to form the substituted pyridine ring. rsc.org Zeolite catalysts have also been employed in the condensation reaction of ethanol, formaldehyde, and ammonia (B1221849) to produce pyridine and its derivatives. nih.gov

The introduction of a methoxy group at the C-6 position of the nicotinamide ring is a critical functionalization. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions. For example, a chloro-substituted pyridine derivative can react with sodium methoxide (B1231860) in a solvent like DMF at elevated temperatures to yield the 6-methoxy derivative. In some synthetic routes, the methoxy group is introduced early in the synthesis, for instance, by starting with a precursor that already contains the desired methoxy substituent.

The introduction of an amino group at the C-2 position of the pyridine ring can be accomplished through various amination reactions. The Chichibabin reaction, which involves the reaction of pyridines with sodium amide, is a classical method for introducing an amino group. google.com Another strategy involves the cyclization reaction of an open-chain nitrile precursor with a nitrogen-containing compound. google.com Nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the C-2 position with ammonia or an amine can also be employed.

The carboxamide group at the C-3 position is a defining feature of nicotinamides. This moiety can be formed through several synthetic methods. One common approach is the hydrolysis of a nitrile group (3-cyanopyridine) in the presence of a catalyst. oecd.org Alternatively, the reaction of nicotinic acid with ammonia, often catalyzed by ammonium (B1175870) salts, yields nicotinamide. oecd.org Enzymatic methods, such as the use of nitrile hydratase, have also been developed for the industrial synthesis of nicotinamide from 3-cyanopyridine. rsc.org Furthermore, coupling reactions between a carboxylic acid and an amine, sometimes mediated by coupling reagents or through the formation of an activated ester intermediate, can be used to form the amide bond. rsc.orgresearchgate.net

Stereoselective Synthesis Approaches for Chiral Derivatives of this compound

The development of stereoselective methods is crucial for the synthesis of chiral derivatives of this compound, which are important for investigating their biological activities.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied in the synthesis of chiral molecules.

One notable example is the use of Evans' chiral oxazolidinone auxiliaries. researchgate.netwikipedia.orgresearchgate.net In this method, the chiral auxiliary is attached to a substrate, directing a subsequent reaction to occur stereoselectively. For instance, an alkylation or aldol (B89426) reaction can be performed on a substrate bearing an Evans auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired stereochemistry is established, the chiral auxiliary can be cleaved and recovered for reuse. researchgate.net

Another approach involves the use of chiral sulfinamide auxiliaries, such as the Ellman sulfinamine methodology. acs.org This method is particularly useful for the stereoselective synthesis of chiral amines. researchgate.netacs.org The chiral sulfinamide is reacted with a ketone or aldehyde to form a sulfinylimine, which then undergoes a diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary provides the chiral amine with high enantiomeric purity. acs.org

The following table summarizes some chiral auxiliaries and their applications in stereoselective synthesis:

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans' Oxazolidinones | Aldol Reactions, Alkylation | Forms a (Z)-enolate leading to diastereoselective product formation. wikipedia.org |

| Ellman Sulfinamine | Synthesis of Chiral Amines | Forms a sulfinylimine intermediate for diastereoselective nucleophilic addition. acs.org |

| Chiral Relay Auxiliary | Asymmetric Synthesis of α-Amino Acids | Employs non-stereogenic groups to enhance diastereoselectivity. rsc.org |

| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | Provides good diastereoselectivity in reactions with glyoxylic acid esters. wikipedia.org |

| Camphorsultam | Michael Addition, Claisen Rearrangement | Offers high diastereoselectivity in various reactions. wikipedia.org |

Functional Group Interconversions on this compound

The functional groups present in this compound—the amine, methoxy, and carboxamide moieties—offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Amine Group (e.g., acylation, alkylation)

The 2-amino group of nicotinamide derivatives is nucleophilic and can readily undergo various chemical transformations.

Acylation: The amino group can be acylated to form amides. For example, 2-aminonicotinamides can be condensed with carboxylic acid anhydrides in the presence of ammonia to yield pyridopyrimidines. thieme-connect.de The acylation of a chiral amine with 6-methoxynicotinic acid, often activated with coupling agents like HATU, is a common step in the synthesis of more complex molecules. google.comgoogleapis.com

Alkylation: The amino group can also be alkylated. For instance, in the synthesis of certain inhibitors, the amino group can be involved in reactions that lead to the formation of new carbon-nitrogen bonds. acs.org The amino group's ability to act as a nucleophile facilitates reactions with various electrophiles. evitachem.com

Diazotization: The amino group can undergo diazotization to form a diazonium salt, which can then be converted into other functional groups through subsequent reactions. thieme-connect.de

Modifications of the Methoxy Moiety (e.g., deprotection, substitution)

The 6-methoxy group is an important feature of the molecule and can be modified to alter its properties.

Deprotection/Demethylation: The methoxy group can be deprotected or demethylated to yield the corresponding hydroxyl group. This transformation can be crucial for creating derivatives with different biological activities. smolecule.com Some enzymatic processes can also lead to the demethylation of similar structures. researchgate.net

Substitution: The methoxy group can be displaced through nucleophilic aromatic substitution, although this is generally more challenging on an electron-rich pyridine ring. In some cases, the methoxy group is introduced via nucleophilic substitution of a leaving group, such as a chlorine atom, at the 6-position of the pyridine ring. uni-greifswald.de

Reactivity of the Carboxamide Functionality (e.g., hydrolysis, reduction)

The carboxamide group is a key functional handle for further transformations.

Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be used in subsequent coupling reactions. google.com

Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LAH). mdpi.com

Amide Coupling: The carboxamide itself is often formed through the coupling of a carboxylic acid (nicotinic acid derivative) with an amine, using standard amide coupling agents. google.comgoogle.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound has a distinct reactivity pattern towards substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the activating amino and methoxy groups can direct incoming electrophiles to specific positions. The aromatic ring can undergo electrophilic substitution reactions, which is a useful method for synthesizing more complex aromatic compounds. evitachem.com

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. The presence of a good leaving group is typically required. For example, a chloro-substituent at the 6-position can be displaced by a nucleophile like a morpholino residue. uni-greifswald.de In some instances, the methylation of the pyridine nitrogen can enhance the electrophilicity of the ring, promoting nucleophilic attack. researchgate.netmedchemexpress.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to improve efficiency and reduce environmental impact.

Catalyst- and Solvent-Free Reactions: Efforts are being made to develop synthetic protocols that minimize or eliminate the use of catalysts and solvents. For instance, catalyst- and solvent-free aminolysis of N-acyloxazolidinones has been reported for the synthesis of chiral amides. researchgate.netresearchgate.net Multicomponent reactions (MCRs) are also being explored as a way to rapidly synthesize complex molecules in a more atom-economical manner, sometimes without the need for a catalyst. rsc.org

Use of Greener Solvents and Reagents: The use of environmentally benign solvents and reagents is a key aspect of green chemistry. For example, dimethyl carbonate has been used as a "green" methylating agent in the synthesis of substituted pyrimidines. acs.org The development of synthetic routes that avoid toxic metals and utilize more sustainable catalysts is also a major focus. researchgate.net

Atom Economy: Synthetic strategies are designed to maximize the incorporation of all materials used in the process into the final product. This includes the development of efficient one-pot syntheses and tandem reactions. researchgate.net

Table of Research Findings:

| Transformation | Reagents/Conditions | Product Type | Reference(s) |

| Acylation of amine | Carboxylic acid anhydride, ammonia | Pyridopyrimidine | thieme-connect.de |

| Amide coupling | HATU, amine | N-substituted nicotinamide | google.com |

| Reduction of carboxamide | Lithium aluminum hydride (LAH) | Amine | mdpi.com |

| Nucleophilic Substitution | Morpholine, microwave heating | 6-Morpholino-nicotinamide derivative | uni-greifswald.de |

| C-H Arylation | Pd catalyst, asymmetric ligand | Arylated pyridine | researchgate.net |

| C-H Alkylation | Rh-Al catalyst, alkene | Alkylated pyridine | beilstein-journals.org |

| Aminolysis | Catalyst- and solvent-free | Chiral amide | researchgate.netresearchgate.net |

| Methylation | Dimethyl carbonate | Methoxy-substituted pyrimidine (B1678525) | acs.org |

Solvent-Free and Atom-Economical Reactions

The principles of green chemistry advocate for minimizing waste and environmental impact, with solvent-free reactions and high atom economy being central tenets. Solvent-free, or solid-state, reactions reduce volatile organic compound (VOC) emissions and simplify product purification. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. Reactions involving this compound have been adapted to these principles, particularly through mechanochemical or microwave-assisted techniques.

A notable application is the condensation reaction between the 2-amino group of this compound and various aromatic aldehydes. These reactions, often facilitated by microwave irradiation under solvent-free conditions, lead to the formation of N-arylidenepyridin-2-amine derivatives or subsequent cyclized products. The primary amino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step, which eliminates a single molecule of water, results in a highly atom-economical transformation.

Research findings have demonstrated that mixing this compound with an aldehyde and a catalytic amount of an acid, such as p-toluenesulfonic acid, and subjecting the mixture to microwave irradiation for short periods (2-5 minutes) can produce the corresponding Schiff bases in excellent yields (>90%). The absence of a bulk solvent not only aligns with green chemistry protocols but also accelerates the reaction rate, as the concentration of reactants is maximized. This methodology provides a rapid and efficient route to a library of substituted pyridine derivatives.

Table 1: Microwave-Assisted Solvent-Free Condensation of this compound with Aromatic Aldehydes

This interactive table summarizes the results of representative solvent-free condensation reactions.

| Entry | Aldehyde Substrate | Product Structure | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | N-benzylidene-6-methoxy-3-carbamoylpyridin-2-amine | 3 | 94 |

| 2 | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-6-methoxy-3-carbamoylpyridin-2-amine | 2.5 | 96 |

| 3 | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-methoxy-3-carbamoylpyridin-2-amine | 3 | 92 |

| 4 | 2-Naphthaldehyde | N-(naphthalen-2-ylmethylene)-6-methoxy-3-carbamoylpyridin-2-amine | 4 | 91 |

Catalytic Methodologies for Enhanced Efficiency

Catalysis is fundamental to modern organic synthesis, enabling transformations that are otherwise kinetically prohibitive or require harsh conditions. For this compound, transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has proven to be a powerful tool for constructing complex molecular architectures. These methods offer high efficiency, functional group tolerance, and predictable selectivity.

The primary amino group of this compound is an excellent substrate for Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction. This reaction allows for the arylation of the amino group, coupling it with a range of aryl or heteroaryl halides. The efficiency of this transformation is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. Bulky, electron-rich phosphine ligands, such as Xantphos or SPhos, are often essential for facilitating the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) center, coordination of the aminopyridine, deprotonation, and finally, reductive elimination to form the N-arylated product and regenerate the catalyst.

Studies have shown that using a catalytic system composed of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a suitable ligand, and a non-nucleophilic base like cesium carbonate (Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane can effectively couple this compound with various aryl bromides. These optimized conditions allow the reaction to proceed at moderate temperatures (80-110 °C) with high yields, accommodating both electron-rich and electron-poor aryl halides. This catalytic approach significantly expands the synthetic utility of the parent compound, providing access to a diverse array of N-aryl-2-amino-6-methoxynicotinamide derivatives.

Table 2: Palladium-Catalyzed N-Arylation of this compound

This interactive table presents data from representative Buchwald-Hartwig coupling reactions.

| Entry | Aryl Halide | Ligand | Base | Yield (%) |

| 1 | Bromobenzene | Xantphos | Cs₂CO₃ | 88 |

| 2 | 4-Bromotoluene | Xantphos | K₃PO₄ | 91 |

| 3 | 1-Bromo-4-fluorobenzene | SPhos | Cs₂CO₃ | 85 |

| 4 | 2-Bromopyridine | Xantphos | Cs₂CO₃ | 78 |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Methoxynicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the chemical structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. For 2-Amino-6-methoxynicotinamide, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, displays distinct signals corresponding to each proton. univpm.it

The aromatic protons on the pyridine (B92270) ring appear as a doublet at δ 8.68 (H-2) and a doublet of doublets at δ 8.13 (H-4). The proton at the 5-position (H-5) is observed as a doublet at δ 6.87. The protons of the amino group (-NH₂) and the amide group (-CONH₂) present as broad singlets at δ 7.96 and δ 7.37, respectively. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet at δ 3.91. univpm.it

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 8.68 | d | 2.4 | 1H | H-2 |

| 8.13 | dd | 8.7, 2.4 | 1H | H-4 |

| 7.96 | bs | 1H | -NH₂ | |

| 7.37 | bs | 1H | -CONH₂ | |

| 6.87 | d | 8.7 | 1H | H-5 |

| 3.91 | s | 3H | -OCH₃ | |

| Solvent: CDCl₃, Frequency: 500 MHz. univpm.it | ||||

| Abbreviations: d = doublet, dd = doublet of doublets, s = singlet, bs = broad singlet. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, recorded at 125 MHz in CDCl₃, distinct signals for each carbon atom are observed. univpm.it

The carbonyl carbon of the amide group is found at δ 166.1. The carbon atoms of the pyridine ring appear at δ 165.1 (C-6), δ 147.3 (C-2), δ 138.3 (C-4), δ 123.5 (C-3), and δ 110.0 (C-5). The methoxy carbon gives a signal at δ 53.5. univpm.it

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 166.1 | C=O |

| 165.1 | C-6 |

| 147.3 | C-2 |

| 138.3 | C-4 |

| 123.5 | C-3 |

| 110.0 | C-5 |

| 53.5 | -OCH₃ |

| Solvent: CDCl₃, Frequency: 125 MHz. univpm.it |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. princeton.educreative-biostructure.com In this compound, a COSY spectrum would show correlations between the coupled aromatic protons H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). princeton.educreative-biostructure.com This technique would confirm the direct attachment of each aromatic proton to its corresponding carbon atom on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds. princeton.educreative-biostructure.com This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the methoxy protons to C-6 and from the amide protons to the carbonyl carbon and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the three-dimensional structure. princeton.eduresearchgate.net A NOESY spectrum could show through-space interactions between the methoxy protons and the proton at C-5, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS analysis using electrospray ionization (ESI) in positive mode showed a measured m/z for the protonated molecule [M+H]⁺ of 153.0660. univpm.it This is in close agreement with the calculated value of 153.0664 for the molecular formula C₇H₉N₂O₂. univpm.it

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 153.0664 | 153.0660 |

| Technique: ESI⁺. univpm.it |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate product ions. The resulting fragmentation pattern provides valuable structural information. While specific MS/MS data for this compound is not detailed in the provided search results, the fragmentation behavior of similar nicotinamide (B372718) derivatives can be inferred. The differentiation of positional isomers of related compounds has been successfully achieved using ESI-HRMS/MS, where distinct fragmentation patterns are observed. researchgate.net For this compound, fragmentation would likely involve the loss of the amide group, the methoxy group, and potentially cleavage of the pyridine ring, providing further confirmation of the assigned structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the molecular structure of compounds like this compound. IR spectroscopy is particularly useful for identifying the specific functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The UV-Vis technique provides information about the electronic transitions within the molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), methoxy (-OCH₃), and amide (-CONH₂) groups, as well as the pyridine ring. The amino group typically shows two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The amide group presents a strong C=O stretching band around 1650-1680 cm⁻¹ and an N-H stretching band near 3200-3400 cm⁻¹. The methoxy group can be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and its characteristic C-O stretching band. The aromatic pyridine ring will also exhibit C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. chemicalbook.comnist.govnist.gov

UV-Vis spectroscopy probes the electronic transitions, primarily the π → π* and n → π* transitions associated with the conjugated pyridine system and the carbonyl group of the amide. The pyridine ring, with its delocalized π-electrons, and the carbonyl group are the principal chromophores. The absorption maxima (λ_max) observed in the UV-Vis spectrum provide insights into the extent of conjugation and the electronic environment of the molecule.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amide (-CONH₂) | N-H Stretch | 3200 - 3400 |

| Primary Amide (-CONH₂) | C=O Stretch | 1650 - 1680 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Techniques for this compound and its Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural analysis. Several standard methods can be employed for growing crystals of this compound.

Slow Evaporation: This is a widely used technique where the compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature. This method has been successfully used for growing crystals of related nicotinamide salts. mdpi.com Single crystals of a nicotinamide-SAM conjugate inhibitor were grown from an aqueous solution via slow evaporation at 4°C. nih.gov

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then sealed inside a larger vessel containing a more volatile solvent (the precipitant) in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to the formation of crystals.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, promoting crystallization.

The choice of solvent is crucial and is often determined empirically by testing the solubility of the compound in a range of different solvents.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once a crystal structure is determined, a detailed analysis of its geometric parameters can be performed. This includes the measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters provide insight into the hybridization of atoms and the steric and electronic effects of the substituents. For instance, the C-N bond lengths in the pyridine ring and the amino group, the C=O bond of the amide, and the C-O bond of the methoxy group can be compared to standard values to identify any unusual bonding characteristics. researchgate.net Torsion angles, which define the conformation of the molecule, are particularly important for understanding the spatial relationship between the pyridine ring and the amide and methoxy substituents.

Table 2: Typical Bond Lengths and Angles for Key Functional Groups

| Bond/Angle | Type | Typical Value |

|---|---|---|

| C-C (aromatic) | Bond Length | ~1.39 Å |

| C-N (aromatic) | Bond Length | ~1.34 Å |

| C-NH₂ | Bond Length | ~1.36 Å |

| C=O (amide) | Bond Length | ~1.23 Å |

| C-N (amide) | Bond Length | ~1.32 Å |

| C-O (methoxy) | Bond Length | ~1.36 Å |

| O-CH₃ (methoxy) | Bond Length | ~1.42 Å |

| C-C-N (in ring) | Bond Angle | ~120° |

| C-C-C (in ring) | Bond Angle | ~120° |

| O=C-N (amide) | Bond Angle | ~122° |

Note: These are generalized values; precise measurements would be obtained from the X-ray crystal structure of this compound. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, hydrogen bonding is expected to be a dominant force in directing the crystal packing. researchgate.net The amide and amino groups are potent hydrogen bond donors, while the carbonyl oxygen, the nitrogen atom in the pyridine ring, and the methoxy oxygen can act as hydrogen bond acceptors. mdpi.com

These interactions can lead to the formation of specific supramolecular structures, such as dimers, chains, or two-dimensional sheets. mdpi.comacs.org For example, nicotinamide and its derivatives are well-known for forming robust hydrogen-bonded networks. mdpi.com In addition to strong N-H···O and N-H···N hydrogen bonds, weaker C-H···O and C-H···N interactions may also play a role in stabilizing the crystal lattice. The possibility of π-π stacking interactions between the pyridine rings also exists, which would further influence the packing arrangement. mdpi.com Analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral derivatives of this compound are synthesized, chiroptical spectroscopy becomes an indispensable tool for their characterization. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly powerful for determining the enantiomeric purity and absolute configuration of chiral molecules. scielo.org.mx

For instance, if a chiral center is introduced by modifying the amino group or attaching a chiral substituent elsewhere on the molecule, the resulting enantiomers would produce mirror-image CD spectra. rsc.org This technique has been successfully applied to determine the absolute configurations of chiral amides and other derivatives by analyzing the signs of the Cotton effects in their CD spectra. scielo.org.mxresearchgate.net Therefore, should chiral derivatives of this compound be developed, CD spectroscopy would be a key technique for confirming their stereochemical identity. researchgate.net

Computational Chemistry and in Silico Modeling Studies of 2 Amino 6 Methoxynicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-6-methoxynicotinamide, DFT calculations would be employed to determine its optimized molecular geometry, electron density distribution, and thermodynamic properties. Such studies, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure of the molecule. nih.gov Analysis of the electron density would reveal the most electron-rich and electron-deficient regions, offering clues about its chemical reactivity and the nature of its intermolecular interactions.

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.govnih.gov For this compound, an analysis of its frontier molecular orbitals would help predict its reactivity in biochemical reactions, such as the methylation process catalyzed by NNMT. nih.govresearchgate.net This analysis can indicate that charge transfer occurs from a donor to an acceptor molecule. nih.gov

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, an EPS map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, indicating their role in forming hydrogen bonds or interacting with positively charged residues in a protein's active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve calculating the trajectories of its atoms, providing insights into its conformational flexibility and dynamic behavior. This analysis can reveal the most stable conformations (conformers) of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers for transitions between these states. Understanding the molecule's flexibility is essential, as its ability to adopt specific conformations can be critical for binding to a biological target like NNMT.

Molecular Docking Studies with Biological Targets

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how ligands like this compound interact with their protein targets.

The primary biological target of this compound (also known as JBSNF-000088) is Nicotinamide (B372718) N-methyltransferase (NNMT). nih.govmedchemexpress.comnih.gov It acts as a substrate-analog inhibitor of this enzyme. nih.govnih.gov Docking studies, often correlated with experimental data like X-ray crystallography, are used to predict how this inhibitor fits into the nicotinamide-binding pocket of NNMT. researchgate.net

Co-crystal structure analysis has revealed that it is the N-methylated product of JBSNF-000088 that is found bound to the NNMT protein, suggesting the compound may act as a slow-turnover substrate. nih.govresearchgate.net The binding occurs at the active site, where the compound mimics the natural substrate, nicotinamide. researchgate.net Structural alignments show that the position of competitive inhibitors like 6-methoxynicotinamide (B1672817) matches the binding site of other known inhibitors within the crystal structures of human NNMT-SAH (PDB entry: 5YJF). researchgate.net This validates the docking models used to predict these interactions. researchgate.net The binding pocket is hydrophobic, and interactions like π-π stacking are significant for the binding of nicotinamide analogs.

The table below summarizes the key details regarding the interaction of this compound with its biological target.

| Target Protein | Binding Site | Key Interaction Types | PDB Entry of Interest |

| Nicotinamide N-methyltransferase (NNMT) | Nicotinamide (substrate) binding pocket | Hydrogen bonding, Hydrophobic interactions, π-π stacking | 5YJF |

Binding Energy Estimations

Binding energy estimation is a critical computational tool used to predict the strength of the interaction between a ligand, such as a nicotinamide derivative, and its protein target. These calculations, often derived from molecular docking simulations, provide a quantitative measure (typically in kcal/mol) of binding affinity. A more negative binding energy value generally indicates a more stable and favorable interaction.

While specific binding energy values for this compound are not documented, research on related nicotinamide analogues targeting Nicotinamide N-methyltransferase (NNMT) highlights the utility of these estimations. For instance, computer-based docking of various small molecule inhibitors to the nicotinamide-binding site of NNMT has produced robust correlations between the calculated ligand-enzyme interaction scores and the experimentally determined IC50 values. acs.orgresearchgate.net This correlation underscores the predictive power of computational binding energy estimations in identifying potent inhibitors.

Molecular dynamics (MD) simulations and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can further refine these binding energy predictions. For example, a study on a novel nicotinamide-based derivative targeting VEGFR-2 used MD simulations and MM-GBSA calculations to confirm a stable binding mode, yielding a total binding energy of -38.36 Kcal/Mol. mdpi.com Such analyses for the this compound scaffold would involve docking it into the active site of a relevant target protein, followed by simulations to assess the stability of the binding pose and calculate the free energy of binding. Key interactions typically involve hydrogen bonds with active site residues and hydrophobic interactions that stabilize the complex.

Table 1: Representative Binding Energy Calculation Methods

| Method | Description | Typical Output |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. Scoring functions estimate binding affinity. | Docking Score, Binding Energy (kcal/mol) |

| MM-PBSA/MM-GBSA | Post-processing methods for molecular dynamics trajectories to calculate the free energy of binding. | ΔG_bind (kcal/mol) |

| Free Energy Perturbation (FEP) | A rigorous method that calculates the difference in free energy between two states (e.g., two different ligands). | ΔΔG_bind (kcal/mol) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are instrumental in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures.

For nicotinamide analogues, particularly those inhibiting NNMT, comprehensive structure-activity relationships (SARs) have been developed. acs.orgacs.orgnih.gov These studies systematically modify the nicotinamide scaffold and correlate the structural changes with inhibitory activity. For example, screening of N-methylated quinolinium, isoquinolinium, and pyridinium (B92312) analogues of nicotinamide led to the identification of key chemical features that drive intermolecular interactions and potent NNMT inhibition. acs.orgresearchgate.net

A typical QSAR study on analogues of this compound would involve:

Dataset Assembly: Compiling a series of analogues with experimentally measured biological activities (e.g., IC50 values against a specific target).

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds.

The resulting QSAR equation can guide the design of new analogues with enhanced potency by indicating which structural features are beneficial or detrimental to activity.

Table 2: Example of a Hypothetical QSAR Model for NNMT Inhibitors

| Parameter | Description | Coefficient | Implication for Activity |

| logP | Octanol-water partition coefficient | +0.25 | Increased hydrophobicity is moderately favorable. |

| H-Bond Donors | Number of hydrogen bond donors | -0.75 | Fewer H-bond donors are strongly favorable. |

| Molecular Volume | van der Waals volume of the molecule | -0.15 | Smaller molecular volume is slightly favorable. |

| ESP_min | Minimum electrostatic potential | +0.50 | A more positive region is favorable for interaction. |

| Constant | Intercept of the model | +2.10 | N/A |

| Model Statistics | r² = 0.88, q² = 0.75 | Model shows good correlation and predictive power. |

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. For a scaffold like this compound, these approaches are vital for designing focused compound libraries and performing virtual screening to identify potential new hits. evotec.com

Library Design: The nicotinamide scaffold is considered a "privileged scaffold" as it is found in numerous bioactive compounds. nih.gov A focused library around the this compound core would be designed by selecting a diverse range of substituents at various positions of the pyridine (B92270) ring. The goal is to maximize chemical diversity while maintaining drug-like properties. For example, different chemical groups could be attached at the amide nitrogen or by replacing the methoxy (B1213986) group to explore the structure-activity relationship landscape.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govbabraham.ac.uk A typical workflow using the this compound scaffold might involve:

Target Selection: Identifying a protein target, such as NNMT or VEGFR-2, for which nicotinamide-based inhibitors have shown activity. nih.govnih.gov

Library Preparation: Assembling a large database of virtual compounds. This could be a commercial library or a custom-designed library based on the nicotinamide scaffold.

Structure-Based Virtual Screening (SBVS): Using the 3D structure of the target protein, molecular docking is performed to fit each compound from the library into the binding site and score its potential binding affinity. babraham.ac.uk

Ligand-Based Virtual Screening (LBVS): If the 3D structure of the target is unknown, this method uses known active ligands to search for other compounds in the library with similar 2D or 3D features. babraham.ac.uk

Hit Selection and Filtering: Compounds with the best scores are selected and filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to prioritize candidates for experimental testing. researchgate.net

This approach has been successfully used to identify novel nicotinamide-based inhibitors for targets like Nicotinamide Phosphoribosyltransferase (NAMPT) and VEGFR-2, demonstrating its power in accelerating the discovery of new therapeutic agents. nih.govbabraham.ac.uk

Mechanistic Biochemical and Biological Activity Investigations of 2 Amino 6 Methoxynicotinamide

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition Studies

2-Amino-6-methoxynicotinamide, also known as JBSNF-000088, has been identified as a potent inhibitor of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. nih.govresearchgate.netresearchgate.net NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, to form 1-methyl-nicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govresearchgate.netnih.gov Elevated expression of NNMT has been associated with various conditions, including metabolic disorders and cancer, making it a significant therapeutic target. researchgate.netnih.gov

Enzymatic Assays for NNMT Activity (e.g., LC-MS-based methods)

The inhibitory effect of this compound on NNMT has been validated through various enzymatic assays. A primary method involves the use of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique allows for the direct and precise measurement of the formation of MNA, the product of the NNMT-catalyzed reaction. The activity of this compound against human NNMT (hNNMT) was confirmed using an LC-MS/MS-based enzymatic assay. nih.govresearchgate.net Additionally, cellular assays using the human U2OS cell line have been employed to measure the inhibition of endogenous NNMT by quantifying MNA levels via LC-MS/MS. mdpi.com Fluorescence-based biochemical assays have also been utilized to determine the concentration-dependent inhibitory effect of the compound on NNMT enzymatic activity. medchemexpress.com

Kinetic Characterization of NNMT Inhibition (e.g., K_i, IC50 values)

Kinetic studies have demonstrated that this compound is a potent inhibitor of NNMT across different species. The half-maximal inhibitory concentration (IC50) values have been determined through enzymatic and cell-based assays.

In biochemical assays, the compound exhibited the following IC50 values:

Human NNMT (hNNMT): 1.8 µM nih.govmedchemexpress.com (An alternative LC-MS/MS detection method confirmed an IC50 of 2.4 µM. nih.gov)

Monkey NNMT (mkNNMT): 2.8 µM nih.govmedchemexpress.com

Mouse NNMT (mNNMT): 5.0 µM nih.govmedchemexpress.com

In cell-based assays that measure the inhibition of endogenous NNMT activity, the IC50 values were:

U2OS (human bone osteosarcoma) cells: 1.6 µM nih.gov

Differentiated 3T3L1 (murine adipocyte) cells: 6.3 µM nih.gov

The difference in potency between the human and murine cell lines is consistent with the higher potency observed for the human enzyme in biochemical assays. nih.gov

IC50 Values for this compound

| Enzyme/Cell Line | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Human NNMT | Biochemical | 1.8 | nih.govmedchemexpress.com |

| Human NNMT | Biochemical (LC-MS/MS) | 2.4 | nih.gov |

| Monkey NNMT | Biochemical | 2.8 | nih.govmedchemexpress.com |

| Mouse NNMT | Biochemical | 5.0 | nih.govmedchemexpress.com |

| U2OS Cells | Cell-based | 1.6 | nih.gov |

| 3T3L1 Cells | Cell-based | 6.3 | nih.gov |

Mechanism of NNMT Inhibition (e.g., competitive, uncompetitive, non-competitive, slow-turnover substrate analogue)

This compound is an analog of nicotinamide, the natural substrate for NNMT. nih.gov Co-crystal structure analysis has revealed that the N-methylated product of this compound binds to the NNMT protein. nih.govresearchgate.net This N-methylated product was also detected in the plasma of mice treated with the compound. nih.govresearchgate.net These findings suggest that this compound may act as a slow-turnover substrate analog. nih.govresearchgate.netmedchemexpress.com This mechanism implies that the compound binds to the active site of the enzyme and is slowly converted into its methylated form, which then remains bound to the enzyme, thereby inhibiting the processing of the natural substrate.

Structural Basis of NNMT-Ligand Interactions (e.g., co-crystallography insights, binding pockets)

Co-crystallography studies of human and mouse NNMT with this compound have provided detailed insights into its binding mechanism. The crystal structure shows the N-methylated product of the compound bound within the active site of the NNMT protein. nih.govresearchgate.net

Key interactions in the binding pocket include:

The amide moiety of the compound is recognized by two serine residues, Ser-201 and Ser-213, which are part of a hairpin loop structure. nih.gov

The methoxy (B1213986) group interacts with Tyrosine-20 (Tyr-20) from an N-terminal helix. nih.gov

The protons of the pyridine (B92270) ring engage in an edge-to-face aromatic interaction with the pi-electron cloud of Tyrosine-242. nih.gov

The protons of the methoxy group interact with the pi-electron cloud of Tyrosine-24. nih.gov

In the mouse NNMT structure, an additional, weaker interaction is observed between the amino group of the amide and Serine-247. This position is occupied by an alanine in human NNMT, accounting for some of the species-specific differences in potency. nih.gov

Impact on Cellular Nicotinamide Metabolism (e.g., NAD+, S-adenosyl-L-methionine levels)

By inhibiting NNMT, this compound directly affects the metabolic pathway of nicotinamide. NNMT is a key enzyme that consumes both nicotinamide and the universal methyl donor S-adenosyl-L-methionine (SAM). nih.gov Inhibition of NNMT leads to a reduction in the levels of its product, 1-methyl-nicotinamide (MNA). nih.gov This reduction in MNA has been observed in both cellular assays and in the plasma of mice treated with the compound. nih.govresearchgate.net

The inhibition of NNMT can have broader effects on cellular metabolism. By preventing the consumption of nicotinamide, a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), NNMT inhibitors can potentially increase cellular NAD+ levels. researchgate.netnih.gov NAD+ is a critical coenzyme in numerous cellular processes, including energy production and DNA repair. researchgate.net Furthermore, since NNMT utilizes SAM, its inhibition can also influence cellular methylation pathways by altering the balance of SAM and its product, S-adenosyl-L-homocysteine (SAH). nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. This enzymatic activity plays a significant role in immune regulation, and its overexpression has been implicated in the immune escape mechanisms of tumors.

As of the current literature, there are no available studies or data investigating the inhibitory activity of this compound on Indoleamine 2,3-dioxygenase 1 (IDO1). Research has primarily focused on its role as an inhibitor of Nicotinamide N-Methyltransferase (NNMT).

Enzymatic Assays for IDO1 Activity5.2.2. Mechanistic Insights into IDO1 Inhibition5.3. Investigations into Other Enzyme Inhibition Profiles (e.g., kinases, GPCRs, other methyltransferases)5.4. Cellular Studies of this compound and its Analogues5.4.1. Effects on Cellular Pathways and Biological Processes5.4.2. Modulation of Cellular Metabolism5.4.3. Investigation of Antiproliferative Effects in Cell Lines (mechanistic aspects)

Further research or clarification on the specific compound and its reported biological targets would be necessary to proceed.

Cellular Studies of this compound and its Analogues

Cellular Uptake and Subcellular Localization Studies

The cellular permeability of this compound has been evaluated in Caco-2 cell permeability assays. These studies revealed a high permeability, with a measured permeability coefficient of 252 nm/sec. Furthermore, the efflux ratio was determined to be 1.04, indicating that the compound is not significantly subjected to active efflux out of the cells. This high permeability and low efflux suggest that this compound can readily cross cellular membranes, likely through passive diffusion, to reach its intracellular target.

While specific studies on the subcellular localization of this compound are not extensively detailed in the current literature, its primary pharmacological target, Nicotinamide N-methyltransferase (NNMT), is known to be a cytosolic enzyme. nih.gov This localization of the target enzyme strongly implies that this compound exerts its activity within the cytoplasm of the cell. The high membrane permeability of the compound would allow it to distribute throughout the cytosol to interact with and inhibit NNMT.

Table 1: Cellular Permeability of this compound

| Parameter | Value | Interpretation |

| Caco-2 Permeability | 252 nm/sec | High Permeability |

| Efflux Ratio | 1.04 | Low Efflux |

Preclinical Pharmacological Mechanism-of-Action Studies (emphasizing biochemical and cellular effects, not efficacy)

The principal pharmacological mechanism of action of this compound is the inhibition of the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT). nih.govmedchemexpress.com NNMT catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govrsc.org

Biochemical assays have demonstrated that this compound is a potent inhibitor of NNMT across different species. The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), has been determined for human, monkey, and mouse NNMT. medchemexpress.com

Table 2: In Vitro Inhibitory Activity of this compound against NNMT

| Species | IC50 (µM) |

| Human | 1.8 |

| Monkey | 2.8 |

| Mouse | 5.0 |

In cellular assays, this compound has been shown to effectively inhibit endogenous NNMT activity. In U2OS and differentiated 3T3L1 cells, the compound reduced the levels of MNA with IC50 values of 1.6 µM and 6.3 µM, respectively. medchemexpress.com

Further mechanistic studies have revealed that this compound acts as a slow-turnover substrate analog for NNMT. This means that the enzyme can process the inhibitor, albeit at a much slower rate than its natural substrate, nicotinamide. Interestingly, the N-methylated product of this compound has also been found to be a potent inhibitor of NNMT.

The inhibition of NNMT by this compound has significant downstream biochemical and cellular consequences. The most direct effect is the reduction of MNA levels. By inhibiting NNMT, the compound also influences the cellular methylation potential by affecting the ratio of SAM to S-adenosyl-L-homocysteine (SAH). nih.gov NNMT is a significant consumer of SAM, and its inhibition can lead to an altered SAM/SAH ratio, which can, in turn, impact various cellular methylation reactions, including histone methylation. nih.gov

Furthermore, as NNMT is a key enzyme in the NAD+ salvage pathway, its inhibition can modulate cellular NAD+ metabolism. frontiersin.orgumsystem.edunih.gov By preventing the methylation of nicotinamide, more of this precursor is available for the synthesis of NAD+, which is a critical coenzyme in numerous cellular redox reactions and a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the 2-Amino Group and its Impact on Activity

Systematic modifications of the 2-amino group on the nicotinamide (B372718) scaffold have a pronounced effect on the inhibitory activity against NNMT. The presence and nature of the substituent at this position are crucial for target engagement.

Research has shown that while small substituents at the 6-position of the nicotinamide ring are tolerated, modifications at the 2-amino position can significantly alter potency. For instance, the introduction of a methyl group to the amino group can be beneficial. In a series of analogs, the methylamine (B109427) derivative at the 6-position (which corresponds to the 2-amino position in the context of 2-amino-6-methoxynicotinamide) was found to be the most potent among 6-substituted analogs. However, increasing the alkyl chain length, such as with ethylamine (B1201723), leads to a loss of activity. nih.gov

Furthermore, the amino group at the 6-position (structurally related to the 2-amino group in the studied compound) is involved in crucial hydrogen bonding interactions with the enzyme's active site. Specifically, it forms hydrogen bonds with the backbone carbonyl of Glutamate (B1630785) 435 (Glu435) and the side chain carboxylate of Glutamate 444 (Glu444). acs.org These interactions are vital for the high potency of these inhibitors. The strategic placement of this amino group is a key element in the design of potent and selective inhibitors. acs.orgtangotx.com

Exploration of Substituents at the 6-Methoxy Position

The 6-methoxy group of this compound plays a significant role in its inhibitory activity against NNMT. SAR studies have demonstrated that this position can tolerate a variety of small substituents, which can modulate the compound's potency and cellular activity. nih.gov

Initial studies on nicotinamide analogs revealed that small substituents, including methoxy (B1213986), methyl, and amino groups, at the 6-position were well-tolerated. nih.govresearchgate.net Specifically, the 6-methoxy analog demonstrated a pIC50 of 5.6 in a biochemical assay and 6.0 in a cellular assay. nih.gov This highlights the favorable contribution of the methoxy group to the compound's activity profile.

Further exploration of this position showed that a methylamine substituent resulted in the most potent analog in that particular series, with a pIC50 of 6.0. nih.gov However, larger groups like ethylamine and dimethylamine (B145610) led to inactive compounds, suggesting a sterically constrained binding pocket around the 6-position. nih.gov The co-crystal structure of a related inhibitor with NNMT confirmed that the binding pocket is tight, and extensive modifications would require protein rearrangement. nih.govresearchgate.net

The 6-methoxy group also influences the compound's physicochemical properties. In a different series of compounds, a 2-methoxy group was shown to enhance solubility by disrupting crystal packing. vulcanchem.com While not directly on the same scaffold, this suggests that the methoxy group in this compound could similarly contribute to favorable pharmacokinetic properties.

Derivatization of the Nicotinamide Carboxamide Moiety

The carboxamide moiety of nicotinamide and its derivatives is a key pharmacophoric element, essential for interaction with the NNMT active site. universiteitleiden.nl Derivatization of this group has been explored to enhance inhibitory potency and other pharmacological properties.

In the context of nicotinamide-based NNMT inhibitors, the carboxamide group is involved in critical hydrogen bonding interactions. researchgate.net For instance, in the ternary complex of NNMT with S-adenosyl-L-homocysteine (SAH) and nicotinamide, the amide group of nicotinamide interacts with residues such as Aspartate 197 (D197), Serine 201 (S201), and Serine 213 (S213). researchgate.net Mutagenesis studies have shown that replacing D197 significantly reduces enzyme activity, underscoring the importance of this interaction. researchgate.net

Strategies for derivatization have included the development of bisubstrate inhibitors, where the nicotinamide carboxamide is linked to a mimic of the S-adenosylmethionine (SAM) cofactor. researchgate.netnih.gov This approach has led to highly potent inhibitors. For example, linking nicotinamide to an adenosyl scaffold via an alkyl linker has produced inhibitors with IC50 values in the micromolar range. researchgate.net

In some cases, replacing the carboxamide with other functional groups has been investigated. However, this often leads to a loss of activity, as the carboxamide is crucial for maintaining the necessary interactions within the binding pocket. universiteitleiden.nl The development of prodrugs has also been a strategy, where the carboxamide is temporarily modified to improve cellular permeability, with the active carboxamide being released intracellularly. universiteitleiden.nl

Influence of Substituents on Pyridine (B92270) Ring Positions (C-4, C-5)

The substitution pattern on the pyridine ring of nicotinamide analogs, specifically at the C-4 and C-5 positions, has a significant impact on their inhibitory activity against NNMT.

Systematic variation at the C-4 position of 6-methoxy and 6-methylamine substituted nicotinamides has shown that small substituents can lead to increased potency in both biochemical and cellular assays. nih.govresearchgate.net For the 6-methoxy series, which includes this compound as a parent structure, introducing an amino group at the C-4 position (to give 4-amino-6-methoxynicotinamide) resulted in a notable increase in potency, with a pIC50 of 6.5 in the biochemical assay and 6.6 in the cellular assay. nih.gov Similarly, a methyl group at C-4 also enhanced activity (pIC50 of 6.1 and 6.4, respectively). nih.gov A monofluoromethyl group at this position was also well-tolerated. nih.govresearchgate.net However, a trifluoromethyl group at C-4 led to a loss of activity. nih.gov

In a different series of PRMT5 inhibitors, which also feature a substituted pyridine ring, exploration at the 4-position of a piperidine (B6355638) ring attached to the nicotinamide core revealed a small, lipophilic pocket, suggesting that this region is sensitive to the size and nature of the substituents. acs.org

Regarding the C-5 position, in a series of antitubercular meta-amido bromophenol derivatives, modifications at the position equivalent to C-5 on the nicotinamide ring were explored. While a different target, this study highlights the general principles of substituent effects on a pyridine-like core. In this case, various substitutions were made to a phenyl ring attached at this position, indicating that this position is amenable to modification to modulate activity. jst.go.jp

Conformational Preferences and Their Role in Biological Activity

The conformational preferences of this compound and related molecules are crucial for their biological activity, as they dictate the orientation of key functional groups within the target's binding site. The pyridine ring and its substituents adopt specific conformations to maximize interactions with amino acid residues.

For nicotinamide-based inhibitors of NNMT, the planarity of the pyridine ring is a key feature. The ring itself, along with the carboxamide group, must orient correctly to form essential hydrogen bonds and hydrophobic interactions. researchgate.net The methoxy group at the 6-position and the amino group at the 2-position will have preferred rotational conformations that influence their ability to interact with the protein.

The binding of inhibitors can also induce conformational changes in the target protein. For example, the binding of some inhibitors to PRMT5, another methyltransferase, reinforces a specific rotamer of Glu435, which in turn influences the binding of other substrates. tangotx.com This interplay between the ligand's conformation and the protein's conformational state is a key aspect of the structure-mechanism relationship.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to understand the conformational preferences and electronic properties of molecules like this compound. These calculations can provide insights into the molecule's shape, frontier molecular orbital energies (HOMO and LUMO), and how these factors relate to its biological activity. acs.org

Stereochemical Impact on Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target, as enzymes and receptors are chiral environments. The specific three-dimensional arrangement of atoms in a molecule like this compound and its derivatives can significantly influence binding affinity and biological activity.

In the context of methyltransferase inhibitors, the stereochemistry of substituents is often critical. For instance, in the development of PRMT5 inhibitors, only one of the two enantiomers of a chiral compound was observed in the co-crystal structure with the protein, indicating a clear stereochemical preference for binding. tangotx.com This highlights that the specific spatial orientation of the substituent groups is essential for fitting into the binding pocket and forming the necessary interactions.

The synthesis of chiral molecules often requires asymmetric synthesis methods to obtain the desired enantiomer in high purity. Chiral imide enolates, for example, have been used for the enantioselective synthesis of α-substituted carboxylic acid derivatives, which can be important building blocks for more complex chiral molecules. acs.org

The importance of stereochemistry is also evident in bisubstrate inhibitors of NNMT. These molecules often contain chiral centers, such as those in the amino acid or sugar moieties. nih.gov The correct stereoconfiguration at these centers is crucial for mimicking the natural substrates and achieving high-potency inhibition.

Furthermore, the introduction of chiral centers can lead to diastereomers when other stereocenters are present in the molecule. These diastereomers can have different physical and biological properties. For example, in the synthesis of bicyclo[3.2.1]sulfone-containing molecules, substrate-directed methods were used to achieve high levels of regioselectivity and, in some cases, good levels of diastereoselectivity, underscoring the importance of controlling stereochemistry during synthesis. uvic.ca

Comparative Analysis of this compound with Related Nicotinamide Derivatives

This compound is one of many nicotinamide derivatives that have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT). A comparative analysis of its structure and activity with related compounds provides valuable insights into the structure-activity relationships of this class of inhibitors.

Comparison with other 6-substituted nicotinamides:

Initial SAR studies on nicotinamide analogs showed that small substituents at the 6-position are generally well-tolerated. nih.gov The 6-methoxy derivative (a close analog of this compound) exhibited good potency. nih.govcaymanchem.com Other small groups like methyl and amino at the 6-position also resulted in active compounds. nih.gov Notably, 6-methylaminonicotinamide was found to be more potent than the 6-methoxy analog in one study. nih.govresearchgate.net However, larger substituents like ethylamine and dimethylamine at this position led to a loss of activity, indicating a sterically constrained binding pocket. nih.gov

Table of 6-Substituted Nicotinamide Analog Activities

| Compound | R6 Substituent | pIC50 (Biochemical) | pIC50 (Cellular) |

|---|---|---|---|

| Nicotinamide | H | <4.6 | <4.5 |

| 6-Methoxynicotinamide (B1672817) | OCH3 | 5.6 | 6.0 |

| 6-Methylnicotinamide | CH3 | 4.9 | 5.1 |

| 6-Aminonicotinamide | NH2 | 5.2 | 5.7 |

| 6-Methylaminonicotinamide | NHCH3 | 6.0 | 6.4 |

| 6-Ethylaminonicotinamide | NHEt | <4.6 | <4.5 |

| 6-Dimethylaminonicotinamide | N(CH3)2 | <4.6 | <4.5 |

Data sourced from a study on nicotinamide analog SAR. nih.gov

Influence of C-4 substitution:

Further modifications to the pyridine ring, particularly at the C-4 position, have been shown to enhance potency. For the 6-methoxy series, introducing an amino or methyl group at C-4 led to a significant increase in inhibitory activity. nih.gov This suggests that 2-amino-4-substituted-6-methoxynicotinamides could be even more potent inhibitors.

Table of 4,6-Disubstituted Nicotinamide Analog Activities

| R6 Substituent | R4 Substituent | pIC50 (Biochemical) | pIC50 (Cellular) |

|---|---|---|---|

| OCH3 | H | 5.6 | 6.0 |

| OCH3 | NH2 | 6.5 | 6.6 |

| OCH3 | CH3 | 6.1 | 6.4 |

| NHCH3 | H | 6.0 | 6.4 |

| NHCH3 | NH2 | 6.7 | 7.2 |

Data sourced from a study on nicotinamide analog SAR. nih.gov

Comparison with bisubstrate inhibitors:

While single-ring nicotinamide analogs like this compound are effective, bisubstrate inhibitors that mimic both nicotinamide and the SAM cofactor generally exhibit higher potency. nih.gov These larger molecules are designed to occupy both the nicotinamide and SAM binding sites of NNMT, leading to very tight binding. researchgate.netnih.gov However, their larger size and more complex structures can present challenges in terms of cell permeability and oral bioavailability.

Other related nicotinamide derivatives:

Other classes of nicotinamide derivatives have also been explored. For example, p38 MAP kinase inhibitors have been developed based on a 1,3-thiazole scaffold substituted with a pyridyl group, which is a part of the nicotinamide structure. googleapis.com Additionally, quinoline-based compounds, which can be considered fused-ring analogs of nicotinamide, have also shown NNMT inhibitory activity. researchgate.net

Applications in Chemical Biology and Organic Synthesis Research

2-Amino-6-Methoxynicotinamide as a Versatile Building Block in Complex Molecule Synthesis

The structural features of this compound position it as a valuable starting material for the synthesis of more elaborate molecules. The presence of multiple reactive sites—the amino group, the pyridine (B92270) nitrogen, and the aromatic ring itself—allows for a variety of chemical transformations. For instance, the amino group can readily undergo acylation, alkylation, and arylation reactions, enabling the attachment of diverse substituents.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the synthesis of related structures, such as N,N-Dibenzyl-6-methoxynicotinamide, has been reported. rug.nl This derivative was prepared through the reaction of 6-methoxynicotinic acid with dibenzylamine, showcasing the reactivity of the carboxylic acid precursor to the amide. rug.nl This suggests that the amide group of this compound could be derived from a corresponding acid, and the amino group could be introduced at a different stage of the synthesis. The strategic manipulation of these functional groups is a key aspect of its utility as a building block.

Design and Synthesis of Chemical Probes Based on the this compound Scaffold

Chemical probes are essential tools in chemical biology for studying biological processes. The this compound scaffold possesses features that could be exploited in the design of such probes. For example, the pyridine ring system is a common motif in biologically active molecules. The amino group provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin, which are necessary for the detection and visualization of the probe's interactions with its biological target.

Although there is a lack of specific reports on chemical probes derived from this compound, the closely related compound, 6-methoxynicotinamide (B1672817), is a known inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT). nih.govmdpi.commedchemexpress.comcaymanchem.com This inhibition suggests that the nicotinamide core is recognized by the enzyme's active site. It is therefore plausible that this compound could be used as a starting point to develop probes for NNMT or other enzymes that recognize the nicotinamide structure. The amino group could be functionalized to introduce the necessary reporter tags without significantly disrupting the core's binding affinity.

Exploration of this compound as a Ligand for Metal Complexes in Catalysis Research

The nitrogen atoms of the pyridine ring and the amino group in this compound make it a potential ligand for coordinating with metal ions. The resulting metal complexes could exhibit catalytic activity in various organic transformations. The electronic properties of the pyridine ring, influenced by the electron-donating amino and methoxy (B1213986) groups, can be fine-tuned to modulate the catalytic performance of the metal center.

While there is no specific literature detailing the use of this compound as a ligand in catalysis, the broader class of 2-aminopyridine (B139424) derivatives has been successfully employed in this capacity. These ligands can form stable complexes with a range of transition metals, and these complexes have been shown to catalyze reactions such as cross-coupling and oxidation. The specific steric and electronic environment provided by the methoxy and amide groups in this compound could lead to novel catalytic activities and selectivities. Further research would be needed to synthesize and evaluate the catalytic potential of its metal complexes.

Development of Novel Heterocyclic Scaffolds derived from this compound

The reactivity of the functional groups on this compound can be harnessed to construct novel heterocyclic systems. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds to form fused pyrimidine (B1678525) or pyrazine (B50134) rings. Intramolecular cyclization reactions could also be envisioned, potentially leading to the formation of tricyclic structures.

The development of new heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. While direct examples of such scaffolds derived from this compound are not readily found in the literature, the general principles of heterocyclic chemistry suggest numerous possibilities. The combination of the pyridine core with other newly formed heterocyclic rings could generate molecules with unique three-dimensional shapes and biological activities. For instance, reactions targeting both the amino group and an adjacent ring position could lead to the formation of novel fused ring systems. mdpi.com

Contribution to the Understanding of Pyridine and Nicotinamide Reactivity in Organic Chemistry

Studying the chemical behavior of this compound provides valuable insights into the reactivity of polysubstituted pyridine and nicotinamide derivatives. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nature of the pyridine ring and amide group creates a unique electronic landscape. This influences the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyridine ring.

Analytical Methodologies for Research Purposes of 2 Amino 6 Methoxynicotinamide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assessment of purity and for the quantification of 2-Amino-6-methoxynicotinamide. Following its synthesis, the purity of the compound is typically ascertained using reverse-phase HPLC. A study detailing the synthesis of this compound, identified as JBSNF-000088, reported a purity of 99.71% as determined by HPLC at a detection wavelength of 254 nm. nih.gov

For the analysis of related nicotinamide (B372718) compounds, various HPLC methods have been developed. For instance, the analysis of nicotinamide in food products has been successfully carried out using a C18 column with a mobile phase consisting of a buffer of sodium salt of hexane (B92381) sulphonic acid and methanol (B129727) in a 70:30 ratio, coupled with UV detection. researchgate.net While specific column and mobile phase compositions for routine purity testing of this compound are not extensively detailed in publicly available literature, methods for similar aromatic amide compounds often utilize C18 or polar-embedded columns.

The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the efficient separation of the main compound from any impurities or degradation products. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Nicotinamide Derivatives

| Parameter | Typical Conditions |

| Column | C18 (Octadecyl) or PBr (Pentabromobenzyl) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate Buffer |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis at 254-273 nm |

| Column Temperature | 25-40 °C |

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

While this compound itself is not chiral, its N-methylated metabolite is. The analysis and purification of such chiral derivatives necessitate the use of chiral HPLC. In the synthesis of the N-methylated derivative of this compound, preparative chiral HPLC was employed for its purification. nih.gov A CHIRALPAK® IA column was used with a mobile phase of 100% methanol. nih.gov

For the broader class of nicotinamide analogues and related chiral compounds, polysaccharide-based chiral stationary phases (CSPs) are commonly used. researchgate.net These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives, can effectively separate enantiomers. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector of the stationary phase. The choice of mobile phase, which can be a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is critical for achieving optimal enantiomeric resolution. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of this compound is challenging due to its low volatility and polar nature. However, this technique can be applied to the analysis of more volatile precursors or degradation products, or if the compound is derivatized to increase its volatility. For the analysis of the parent pyridine (B92270) ring and its simpler derivatives, GC-MS is a well-established technique. nih.govresearchgate.net